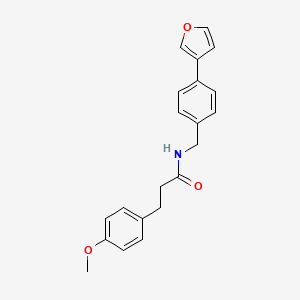

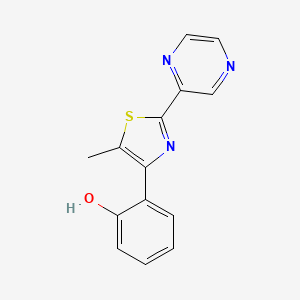

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenylpropanamide” belongs to a class of compounds known as hexahydrocinnolin derivatives . These compounds are characterized by a hexahydrocinnolin moiety, which is a polycyclic compound with a structure based on a cinnoline core .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, a related compound, tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate, has a molecular weight of 265.31 .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

Anticancer Agents : Functionalized amino acid derivatives related to the chemical structure of interest have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Certain derivatives exhibited promising cytotoxicity in ovarian and oral cancers, suggesting their potential utility in designing new anticancer agents (Kumar et al., 2009).

Central Nervous System Activity : Studies on 5-oxo-1,4,5,6,7,8-hexahydrocinnolines, closely related to the compound , have identified derivatives with sedative, anticonvulsant, and antidepressant properties, highlighting the CNS activity of these compounds (Nagarajan et al., 1976).

Anti-Inflammatory Potential : N-Arylcinnamamide derivatives have shown significant anti-inflammatory potential, with certain compounds attenuating lipopolysaccharide-induced NF-κB activation more potently than the parental cinnamic acid. This suggests a different mode of action compared to traditional anti-inflammatory drugs like prednisone (Hošek et al., 2019).

Antiepileptic Activity : N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives have been synthesized and evaluated for their antiepileptic activity, with some compounds showing significant effects compared to controls. Molecular docking studies suggest these compounds interact strongly with the GABAA receptor, indicating a potential mechanism for their antiepileptic action (Asadollahi et al., 2019).

Antimicrobial and Antiprotozoal Agents : Various derivatives have been investigated for their antimicrobial and antiprotozoal activities, with some showing remarkable efficacy against bacterial, fungal, and Trypanosoma cruzi strains, indicating their potential as therapeutic agents in treating infections and protozoal diseases (Patel et al., 2017).

Synthetic Methodologies : Research has also focused on the development of novel synthetic methodologies for N-heterocycles using alkenone-, alkynone-, and aryl-carbonyl O-phenyl oximes, demonstrating the versatility of these compounds in synthesizing complex heterocyclic structures, which are of significant interest in pharmaceutical chemistry (Portela-Cubillo et al., 2008).

Safety and Hazards

The safety and hazards associated with “N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenylpropanamide” would depend on its specific properties. For instance, tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate has been classified with the signal word “Warning” and hazard statements H315, H319, and H335 .

Eigenschaften

IUPAC Name |

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-16(9-6-12-4-2-1-3-5-12)18-14-7-8-15-13(10-14)11-17(22)20-19-15/h1-5,11,14H,6-10H2,(H,18,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMGGVZKLDSOIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)C=C2CC1NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2734570.png)

![4-[1-(Adamantane-1-carbonyl)piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2734571.png)

![3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2734577.png)

![N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2734578.png)

![8-(3-fluorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2734579.png)

![3-[(4-Chlorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2734580.png)

![Benzyl 4-(dimethylamino)-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B2734584.png)